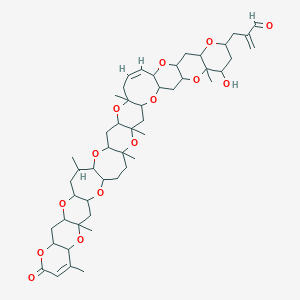

Brevetoxin B

Übersicht

Beschreibung

Brevetoxin B is a polyether compound that is produced by the marine dinoflagellate Karenia brevis. It is a member of the brevetoxins family, which are a group of polyether compounds that are produced by the dinoflagellates and are known to be highly toxic. This compound has been studied extensively in recent years due to its potential applications in the scientific research field.

Wissenschaftliche Forschungsanwendungen

Nachweis von Brevetoxinen in Austern

Brevetoxine sind eine Familie von Toxinen, die während der Blüte des marinen Dinoflagellaten Karenia brevis gebildet werden. Der Verzehr von mit diesen Toxinen kontaminierten Schalentieren kann neurotoxische Vergiftungen verursachen, die zu Gastroenteritis und neurotoxischen Wirkungen führen . Ein Breitbandantikörper gegen Brevetoxin 2 (PbTx-2), 1 (PbTx-1) und 3 (PbTx-3) wurde entwickelt, um Brevetoxin-Spiegel in Austern schnell zu überwachen .

Brevetoxin-Metabolismusstudie

Die gesamte Biosynthese dieser hochkomplexen Metaboliten ist noch nicht vollständig geklärt, auch wenn es kaum Zweifel an einem Polyketid-Ursprung gibt . Fütterungsstudien mit markierten Vorläufern helfen, zwischen der De-novo-Biosynthese von Toxinen und der Umwandlung gespeicherter Zwischenprodukte in finale toxische Produkte als Reaktion auf Umweltstress zu unterscheiden .

Entwicklung von Antagonisten

Brevetoxine haben antagonistische Eigenschaften gezeigt. Brevenal wurde beispielsweise als erster natürlich vorkommender Antagonist beschrieben, der die Wirkungen von Brevetoxinen in Radioligandenbindungstests, in Fisch- und Maus-Bioassays sowie in Atemwegsprotokollen entgegenwirkt .

Profiling von Brevetoxin-Metaboliten

Brevetoxin-Metaboliten wurden in K. brevis-Kulturen, Muscheln und Sedimenten mit Hilfe der Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Technik gefunden . LC-QqQ-MS/MS kann jedoch Zielverbindungen beurteilen und die Identifizierung nicht-gezielter toxischer Metaboliten nicht realisieren .

Studium von schädlichen Algenblüten (HABs)

Die giftige Dinoflagellate Karenia brevis, die für frühe schädliche Algenblüten im Golf von Mexiko verantwortlich ist, produziert viele sekundäre Metaboliten, darunter starke Neurotoxine, die als Brevetoxine bezeichnet werden . Die Untersuchung dieser Toxine ist entscheidend, um die Auswirkungen von HABs auf marine Ökosysteme und die menschliche Gesundheit zu verstehen .

Studium von Umweltkontaminanten

Das Forschungsprogramm zur Untersuchung von Aerosolen der Florida Red Tide, die Brevetoxine enthalten, dient als Modell für die Untersuchung anderer HAB-bedingter Toxine und anderer aerosolisierter Umweltkontaminanten

Wirkmechanismus

Target of Action

Brevetoxin B, a neurotoxic polyether produced by the dinoflagellate Karenia brevis , primarily targets the voltage-gated sodium channels (VGSCs) on neuronal, muscle, and cardiac cells . These channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.

Mode of Action

This compound binds to site 5 on the alpha subunit of VGSCs . This binding leads to the persistent activation of these channels, causing them to open irreversibly at potentials more negative than normal . This results in the repetitive discharge of action potentials .

Biochemical Pathways

The persistent activation of VGSCs disrupts normal neurological processes. The influx of sodium ions into the cells can lead to depolarization, which can affect various biochemical pathways and result in downstream effects such as altered cellular functions and potential cell death .

Pharmacokinetics

It is known that after consumption of contaminated shellfish, these toxins can cause a syndrome known as neurotoxic shellfish poisoning (nsp) in humans . The ingestion of contaminated seafood represents the most dangerous route of exposure for humans .

Result of Action

The molecular and cellular effects of this compound’s action can be severe. In humans, symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In the marine environment, this compound has been responsible for significant mortalities of marine mammals, fishes, sea birds, and sea turtles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, blooms of K. brevis, the primary producer of this compound, have been recorded in the Gulf of Mexico and occasionally along the mid and south Atlantic coasts . These blooms can be influenced by various physical and nutritional factors, including salinity and temperature . Furthermore, when this compound is aerosolized through the disruption of K. brevis cells by breaking waves or winds, people can suffer from respiratory effects such as conjunctivitis, rhinorrhea, and bronchoconstriction .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Brevetoxin B plays a crucial role in biochemical reactions by binding to voltage-gated sodium channels in nerve cells. This binding leads to the persistent activation of these channels, causing an influx of sodium ions and disrupting normal neurological processes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which metabolize the toxin into different metabolites . The nature of these interactions involves the modification of the toxin’s structure, affecting its toxicity and persistence in biological systems .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In nerve cells, it causes prolonged opening of sodium channels, leading to increased intracellular sodium levels and subsequent cellular depolarization . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to upregulate N-methyl-D-aspartate (NMDA) receptor currents, influencing synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to receptor site 5 on voltage-gated sodium channels, causing these channels to remain open at normal resting potentials . This binding interaction leads to a sustained influx of sodium ions, resulting in cellular depolarization and disruption of normal cellular functions. Additionally, this compound can modulate other ion channels and receptors, further influencing cellular activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound can be rapidly metabolized, producing metabolites that persist in the system for extended periods . Long-term exposure to this compound in vitro and in vivo has demonstrated its potential to cause chronic effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild neurotoxic effects, while higher doses result in severe toxicity, including respiratory distress and paralysis . Threshold effects have been observed, where specific concentrations of this compound are required to elicit noticeable toxic effects. Additionally, high doses of this compound can lead to adverse effects such as inflammation and immunotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes metabolize this compound into several metabolites, including brevetoxin-3 and brevetoxin-9, through oxidative and conjugative processes . The metabolic pathways of this compound also involve the production of glutathione and cysteine conjugates, which play a role in detoxification and excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with plasma carrier proteins and cell membranes . Due to its lipophilic nature, this compound can easily associate with cell membranes, facilitating its distribution across different tissues . Additionally, this compound can bind to specific transporters and binding proteins, influencing its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is primarily associated with cell membranes and intracellular compartments involved in ion transport . This compound’s activity is influenced by its localization, as it targets voltage-gated sodium channels on the cell membrane . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, affecting its function and toxicity .

Eigenschaften

IUPAC Name |

2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTCVQQGCSNFJU-FGRVLNGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H70O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879997 | |

| Record name | Brevetoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79580-28-2 | |

| Record name | Brevetoxin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79580-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toxin T-34 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BREVETOXIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

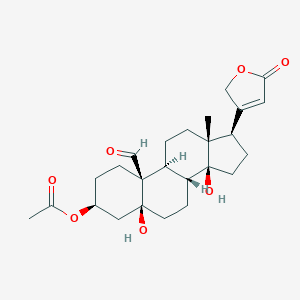

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

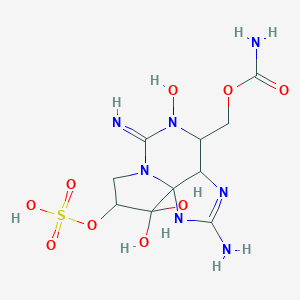

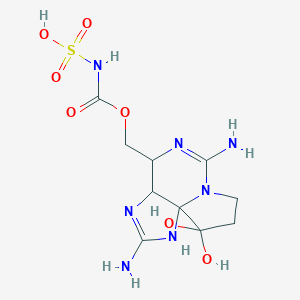

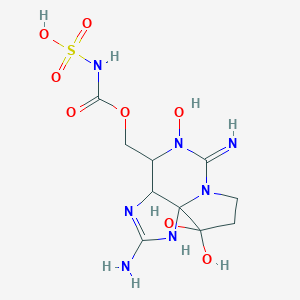

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)